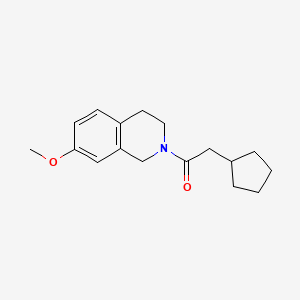
2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The exact mechanism of action of 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is not fully understood. However, it is believed that the compound works by modulating certain signaling pathways in the body, leading to its observed therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress, protect against neuronal damage, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments is its potential therapeutic applications in treating various diseases. However, a limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Another direction is to study its potential use in treating other diseases such as cancer and autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of cyclopentanone with 7-methoxy-1-tetralone in the presence of sodium ethoxide. The resulting product is then treated with ethyl chloroacetate and sodium hydride to obtain the final compound.
Scientific Research Applications
2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential therapeutic applications in various scientific research studies. One study found that the compound has anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Another study showed that the compound has neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-7-6-14-8-9-18(12-15(14)11-16)17(19)10-13-4-2-3-5-13/h6-7,11,13H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPILDVEHORTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)CC3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

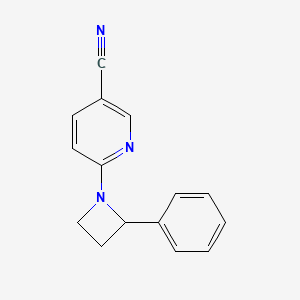
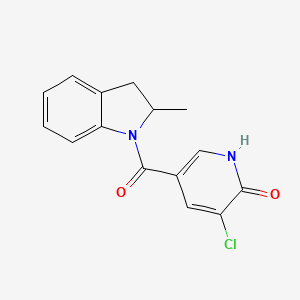
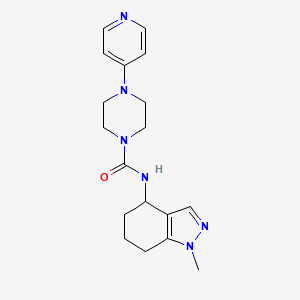
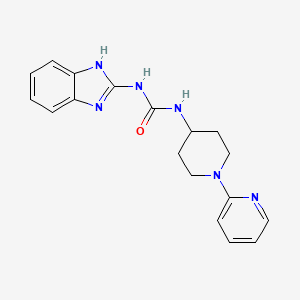
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)

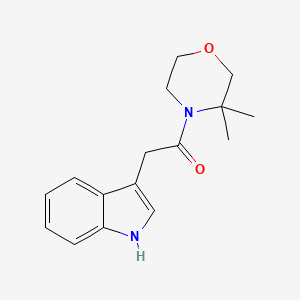
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
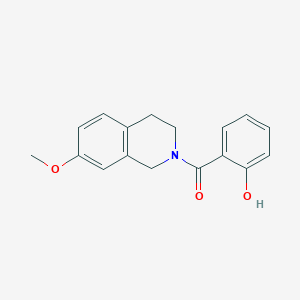
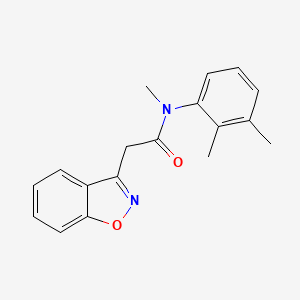

![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)